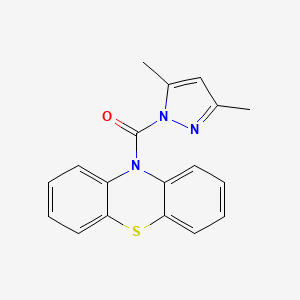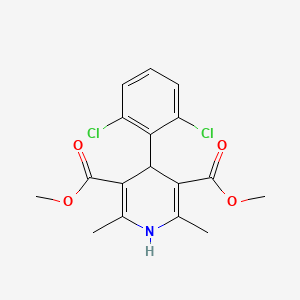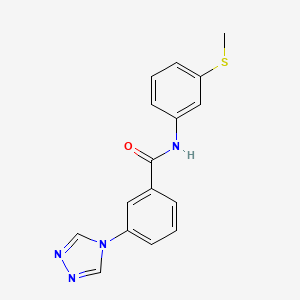
methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate is a complex organic compound that belongs to the class of thiolane derivatives This compound is characterized by its unique structure, which includes an acetamido group, a benzamido group, and a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate typically involves multi-step organic reactions. One possible synthetic route could include:
Formation of the Thiolane Ring: Starting with a suitable diene and a thiol, the thiolane ring can be formed through a cyclization reaction.
Introduction of the Acetamido Group: The acetamido group can be introduced via an acylation reaction using acetic anhydride.
Introduction of the Benzamido Group: The benzamido group can be added through a similar acylation reaction using benzoyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate can undergo various types of chemical reactions, including:
Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the acetamido or benzamido groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamido or benzamido groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiolane ring may yield sulfoxides or sulfones, while reduction of the acetamido group may yield primary amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be investigated for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: The compound may find applications in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate would depend on its specific interactions with molecular targets. Potential mechanisms could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It could interact with cellular receptors, modulating their activity.
Pathway Modulation: The compound may affect biochemical pathways by altering the activity of key proteins or enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)butanoate: A similar compound with a shorter carbon chain.
Ethyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate: A similar compound with an ethyl ester instead of a methyl ester.
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)hexanoate: A similar compound with a longer carbon chain.
Uniqueness
Methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate is unique due to its specific combination of functional groups and the thiolane ring structure. This uniqueness may confer specific chemical reactivity and biological activity that distinguishes it from similar compounds.
Eigenschaften
IUPAC Name |
methyl (5Z)-5-(3-acetamido-4-benzamidothiolan-2-ylidene)pentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O4S/c1-13(22)20-18-15(21-19(24)14-8-4-3-5-9-14)12-26-16(18)10-6-7-11-17(23)25-2/h3-5,8-10,15,18H,6-7,11-12H2,1-2H3,(H,20,22)(H,21,24)/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAIRGWTNVYHDQ-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CSC1=CCCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC\1C(CS/C1=C\CCCC(=O)OC)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-3-propyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5337806.png)

![7-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-N,N,2-trimethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5337818.png)
![4-[(3-phenyl-2-propynoyl)amino]benzamide](/img/structure/B5337825.png)
![N-[2-(cyclopentylthio)ethyl]-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5337828.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylcyclopropanecarboxamide](/img/structure/B5337839.png)
![ethyl (E)-2-[(4-chlorobenzoyl)amino]-3-(2,6-dichlorophenyl)prop-2-enoate](/img/structure/B5337843.png)
![2-[2-(2-methyl-1,3-thiazol-4-yl)pyrimidin-4-yl]isonicotinic acid](/img/structure/B5337852.png)
![N-cyclopropyl-1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-2-piperazinecarboxamide](/img/structure/B5337859.png)

![4-[(3-cyclopropyl-1H-pyrazol-5-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B5337894.png)
![8-{[1-(3-piperidinylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1-oxa-8-azaspiro[4.5]decane](/img/structure/B5337900.png)
![N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2,2-dimethylpropanamide](/img/structure/B5337905.png)

